Phenethyldimethyl(dimethylamino)silane

Übersicht

Beschreibung

Phenethyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C12H21NSi. It is a colorless to pale yellow liquid with a pungent odor and is known for its low boiling point and flash point. This compound is often used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Phenethyldimethyl(dimethylamino)silane can be synthesized through the reaction of dimethylamine with dimethylphenylacetyl chloride. This reaction typically requires inert gas protection to prevent unwanted side reactions. The reaction conditions usually involve maintaining a controlled temperature and pressure to ensure the desired product yield .

Analyse Chemischer Reaktionen

Phenethyldimethyl(dimethylamino)silane undergoes several types of chemical reactions, including:

Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like ozone or oxygen for oxidation reactions and various nucleophiles for substitution reactions. The major products formed from these reactions are typically silicon-based compounds, such as silicon dioxide or modified silanes.

Wissenschaftliche Forschungsanwendungen

Phenethyldimethyl(dimethylamino)silane has a wide range of applications in scientific research and industry:

Biology: While specific biological applications are less common, its derivatives may be used in the development of biomaterials and other biologically relevant compounds.

Industry: It is widely used in high-temperature heat-resistant coatings and materials in aerospace, automotive, and electronics industries.

Wirkmechanismus

The mechanism of action of Phenethyldimethyl(dimethylamino)silane primarily involves its ability to form strong bonds with other materials, enhancing their thermal and chemical stability. The compound’s molecular structure allows it to interact with various substrates, forming covalent bonds that improve the overall properties of the materials it is used with. This interaction is facilitated by the presence of the dimethylamino and phenethyl groups, which can participate in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Phenethyldimethyl(dimethylamino)silane can be compared with other similar organosilicon compounds, such as:

Tris(dimethylamino)silane (TDMAS): Used in similar applications but may require higher energy for oxidation.

Bis(dimethylamino)silane (BDMAS): Often used in atomic layer deposition processes and may result in fewer impurities compared to TDMAS.

Diisopropylaminosilane (DIPAS): Known for its lower energy barriers in surface reactions, making it suitable for certain deposition processes.

This compound is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Biologische Aktivität

Phenethyldimethyl(dimethylamino)silane (PDMS) is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of PDMS, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

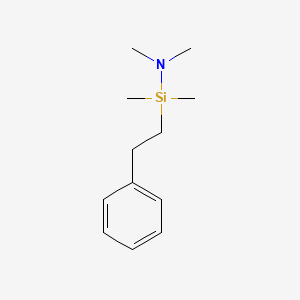

This compound is characterized by the presence of a phenethyl group attached to a dimethylamino-silane backbone. Its chemical structure can be represented as follows:

This structure contributes to its unique properties, including hydrophobicity and reactivity with various biological substrates.

Mechanisms of Biological Activity

- Antimicrobial Properties : PDMS has demonstrated antimicrobial activity against various pathogens. Research indicates that silanes can disrupt microbial cell membranes, leading to cell lysis and death. The presence of the dimethylamino group enhances this activity by providing cationic characteristics that attract negatively charged bacterial membranes .

- Cell Adhesion and Proliferation : Studies have shown that PDMS can improve cell adhesion and proliferation in vitro. This is particularly relevant in tissue engineering applications, where enhancing cell attachment to biomaterials is crucial for successful integration into biological systems .

- Drug Delivery Systems : PDMS has been investigated as a potential carrier for drug delivery due to its ability to form stable complexes with various therapeutic agents. Its silane structure allows for functionalization, which can enhance drug solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of PDMS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with PDMS at concentrations as low as 0.5% (v/v). The mechanism was attributed to membrane disruption and subsequent leakage of cellular contents.

Case Study 2: Tissue Engineering Applications

Research conducted at a leading university explored the use of PDMS in scaffolds for bone tissue engineering. The study found that scaffolds treated with PDMS showed enhanced osteoblast adhesion and proliferation compared to untreated controls. The findings suggest that PDMS-modified surfaces could improve the integration of implants in orthopedic applications.

Comparative Analysis of Biological Activities

| Property | PDMS | Conventional Silanes |

|---|---|---|

| Antimicrobial Activity | High efficacy against bacteria | Variable efficacy |

| Cell Adhesion | Enhanced adhesion | Moderate adhesion |

| Drug Delivery Capability | Effective carrier | Limited functionality |

| Hydrophobicity | High | Variable |

Research Findings

- Hydrophobicity and Surface Modification : Research indicates that PDMS can modify surface properties to enhance hydrophobicity, which is beneficial in biomedical applications where moisture resistance is required .

- In Vivo Studies : Preliminary in vivo studies have suggested that PDMS may promote wound healing due to its biocompatibility and ability to support cellular activities necessary for tissue regeneration .

- Regulatory Considerations : As with other silanes, regulatory assessments are crucial for determining the safety and efficacy of PDMS in clinical applications. Current studies focus on long-term biocompatibility and potential cytotoxic effects.

Eigenschaften

IUPAC Name |

N-[dimethyl(2-phenylethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NSi/c1-13(2)14(3,4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXWPIUMYLZIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700216 | |

| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181231-68-5 | |

| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyldimethyl(dimethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.